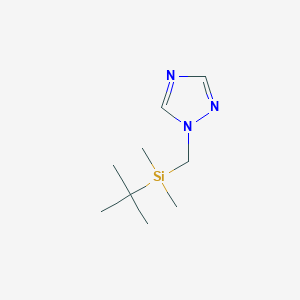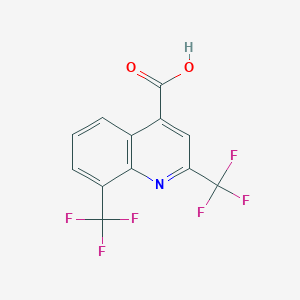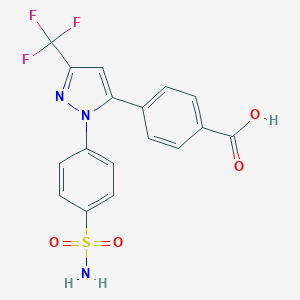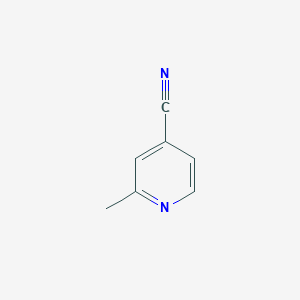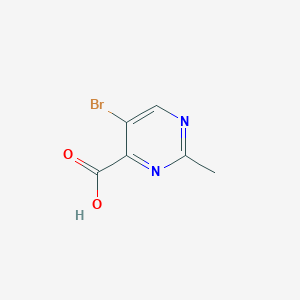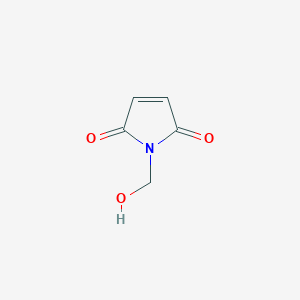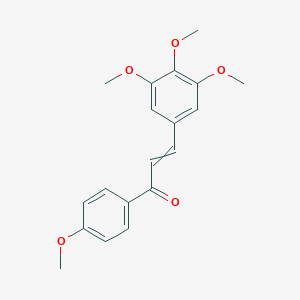
1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and related compounds involves various chemical reactions, utilizing precursors such as 3,4,5-trimethoxybenzaldehyde and 4-methoxyacetophenone. One study reports the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile to synthesize a new dipolarophile, demonstrating the compound's role in constructing bioactive heterocycles (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of this compound have been analyzed using various techniques, including density functional theory (DFT) and X-ray diffraction. Studies have shown that the calculated bond angles and distances closely match experimental values, providing insights into the compound's geometric configuration (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
This compound has been involved in various chemical reactions, indicating its versatility in synthetic chemistry. The synthesis process often involves condensation reactions, leading to the formation of chalcone derivatives with potential biological activities. These reactions and the resulting compounds' properties have been explored in several studies, highlighting their importance in medicinal chemistry and drug design.
Physical Properties Analysis
The physical properties of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one include its crystalline structure and spectroscopic characteristics. X-ray diffraction studies provide detailed information on the compound's crystal packing and geometry, revealing the presence of weak intermolecular interactions that contribute to the stability of the crystal structure (Jasinski et al., 2009).
Scientific Research Applications
Anticancer Agent Research
- The compound shows promise as an anticancer agent. Shinde et al. (2007) explored its enantiomers, separated by derivatization and chromatography, highlighting its potential in novel anticancer treatments (Shinde et al., 2007).
Molecular Structure and Spectroscopic Analysis
- Mary et al. (2015) synthesized the compound and analyzed its structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability. The study provides insight into its molecular stability and charge transfer (Mary et al., 2015).
Supramolecular Arrangement Studies
- Custódio et al. (2017) investigated the effects of methoxy and ethoxy groups on the supramolecular arrangement of methoxy-chalcones, providing insights into geometric parameters and molecular stability (Custódio et al., 2017).
Antioxidant Activity Research
- Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives and tested their in vitro antioxidant activity. This research contributes to understanding the compound's potential as an antioxidant (Sulpizio et al., 2016).
Spectroscopic Properties Studies
- Espinoza-Hicks et al. (2012) reported on the synthesis and spectroscopic properties of the compound, using DFT to analyze its molecular structure and NMR studies (Espinoza-Hicks et al., 2012).
Fluorescence Studies
- Suwunwong et al. (2011) synthesized heteroaryl chalcones and characterized their absorption and fluorescence emission spectra, which depend on the heterocycle rings and trimethoxysubstituted phenyl rings linked to the enone system (Suwunwong et al., 2011).
Synthesis and Crystal Structure Analysis
- Kavitha et al. (2006) synthesized 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile and analyzed its crystal structure, contributing to bioactive heterocycle construction (Kavitha et al., 2006).
Antitumor Activity Research
- Nam et al. (2002) evaluated the compound's cytotoxicity against tumor cell lines, identifying optimal substituents for bioactivity (Nam et al., 2002).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIPYGBDWACTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293599 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 260070 | |
CAS RN |
105686-91-7 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



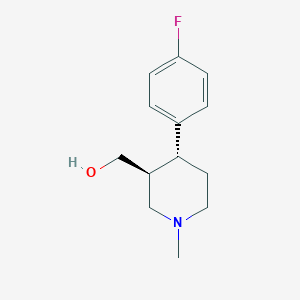
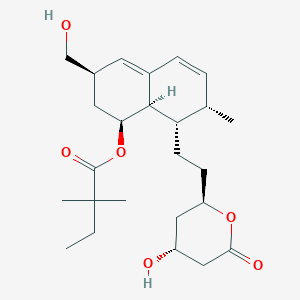
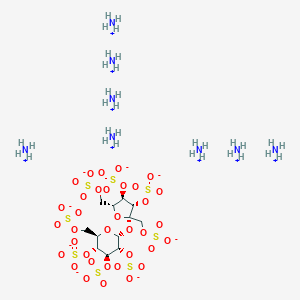
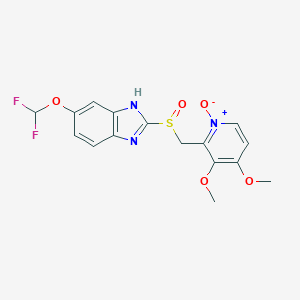
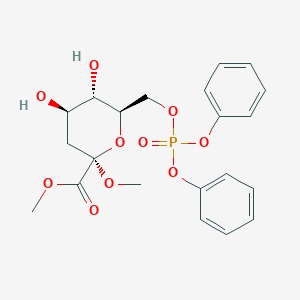
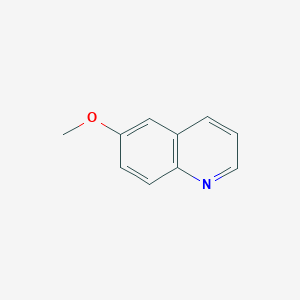
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
